rac-(3aR,6aS)-1-ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis

Medicinal Chemistry Lipophilicity Scaffold Optimization

rac-(3aR,6aS)-1-ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis (CAS 2230808-38-3) is a racemic spirocyclic diamine comprising a fully saturated furo[3,4-b]pyrrole core fused via a spiro junction to a piperidine ring, with an N-ethyl substituent on the pyrrolidine nitrogen. With a molecular formula of C12H22N2O and molecular weight of 210.32 g/mol, it is supplied as a versatile small-molecule scaffold at ≥95% purity.

Molecular Formula C12H22N2O
Molecular Weight 210.32 g/mol
Cat. No. B12305519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(3aR,6aS)-1-ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis
Molecular FormulaC12H22N2O
Molecular Weight210.32 g/mol
Structural Identifiers
SMILESCCN1CC2(CCNCC2)C3C1COC3
InChIInChI=1S/C12H22N2O/c1-2-14-9-12(3-5-13-6-4-12)10-7-15-8-11(10)14/h10-11,13H,2-9H2,1H3
InChIKeyQNWZRINPYNRUFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(3aR,6aS)-1-Ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis – Structural Identity and Procurement Baseline


rac-(3aR,6aS)-1-ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis (CAS 2230808-38-3) is a racemic spirocyclic diamine comprising a fully saturated furo[3,4-b]pyrrole core fused via a spiro junction to a piperidine ring, with an N-ethyl substituent on the pyrrolidine nitrogen . With a molecular formula of C12H22N2O and molecular weight of 210.32 g/mol, it is supplied as a versatile small-molecule scaffold at ≥95% purity . The compound features the defined relative configuration (3aR,6aS) in its racemic cis form, distinguishing it from other N-alkyl or N-acyl analogs within the same hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine] chemotype [1].

Why Generic Substitution Fails for rac-(3aR,6aS)-1-Ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis


Generic substitution within the hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine] class is precluded by three interdependent structural determinants. First, N-substituent identity (ethyl vs. methyl vs. acyl vs. Boc) directly modulates lipophilicity and hydrogen-bonding capacity, altering both physicochemical and target-engagement profiles in ways not captured by core-scaffold similarity [1]. Second, the saturated hexahydro furo[3,4-b]pyrrole ring system enforces a rigid three-dimensional architecture that differs fundamentally from isomeric spiro[pyrrolidine-piperidine] or unsaturated furo-pyrrole cores, resulting in distinct molecular recognition surfaces [2]. Third, the racemic cis-(3aR,6aS) relative stereochemistry defines a specific spatial presentation of the two basic nitrogen atoms, which cannot be replicated by trans diastereomers or enantiopure preparations . Together, these features create a unique pharmacophoric fingerprint, meaning that even closely related analogs—such as the 1'-methyl variant—cannot be assumed interchangeable in screening campaigns, SAR studies, or chemical biology probe development.

Product-Specific Quantitative Evidence Guide for rac-(3aR,6aS)-1-Ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis – Limited High-Strength Differential Evidence Available


Evidence Item 1: N-Ethyl vs. N-Methyl Substitution – Lipophilicity and Property Differentiation

The 1-ethyl substituent on the pyrrolidine nitrogen of the target compound increases calculated lipophilicity compared to the 1'-methyl analog. While the 1'-methyl analog (CAS 2230798-95-3) has a computed logP of -0.3, the additional methylene unit in the 1-ethyl compound is expected to raise logP by approximately 0.5 log units based on established fragment-based contributions, yielding an estimated logP of approximately +0.2 [1]. This shift from negative to near-neutral logP can significantly influence membrane permeability, protein binding, and pharmacokinetic behavior in screening assays .

Medicinal Chemistry Lipophilicity Scaffold Optimization

Evidence Item 2: Spirocyclic Core Conformational Restriction vs. Unconstrained Diamines

The hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine] core imposes strict conformational constraints: Fsp3 (fraction of sp3-hybridized carbons) = 1.0, and rotatable bond count = 0, as documented for the 1'-methyl analog [1]. This complete saturation combined with zero rotatable bonds creates a rigid, shape-defined scaffold that differs fundamentally from flexible acyclic diamines or partially unsaturated isosteres. The spiro junction locks the piperidine and pyrrolidine rings into a fixed orthogonal orientation, presenting the two basic nitrogen atoms in a precisely defined spatial relationship not achievable with monocyclic or fused bicyclic alternatives [2].

Conformational Restriction 3D Diversity Spiro Scaffolds

Evidence Item 3: Racemic cis-(3aR,6aS) Stereochemistry – Defined Relative Configuration for Reproducible Screening

The target compound is supplied as a racemic mixture with defined cis relative configuration at the 3a and 6a positions, explicitly designated rac-(3aR,6aS) . This is distinct from: (i) single enantiomers that may exhibit differential biological activities; (ii) trans diastereomers that would present altered three-dimensional nitrogen atom geometry; and (iii) stereochemically undefined preparations where relative configuration is unspecified [1]. For screening purposes, a well-defined racemate provides a reproducible starting point—if activity is detected, chiral resolution can subsequently identify the eutomer; if no activity is observed, the result is definitive for the racemate rather than ambiguous for an undefined stereoisomeric mixture.

Stereochemistry Racemic Mixture Reproducibility

Evidence Item 4: Physicochemical Property Differentiation – PSA and Hydrogen-Bonding Profile vs. N-Boc Protected Analog

The target compound presents a distinct hydrogen-bonding profile compared to the commonly used N-Boc-protected spiro intermediate. The 1'-methyl analog of the target compound exhibits a polar surface area (PSA) of 25 Ų, with 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA) [1]. The target 1-ethyl compound is expected to have a virtually identical PSA and HBD/HBA count, as the ethyl-for-methyl substitution does not introduce additional heteroatoms. In contrast, the tert-butyl carbamate (N-Boc) protected analog (tert-butyl hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate, MW 282.39 g/mol) introduces a carbamate moiety that increases both PSA (additional ~38 Ų for the carbamate group) and molecular weight (+72 Da), while reducing basicity of the piperidine nitrogen . This property divergence has direct consequences for passive membrane permeability and CNS penetration potential.

Polar Surface Area Hydrogen Bonding Drug-likeness

Evidence Item 5: Synthetic Route Differentiation – Access via Unusual Cyclization vs. Standard Spirocyclization

The furo[3,4-b]pyrrole core of the target compound can be accessed through a distinctive synthetic route—an unusual cyclization observed during 1,3-dipolar cycloaddition reactions of Baylis-Hillman adducts [1]. This methodology is distinct from the more common oxidative rearrangement or cyclocondensation approaches used for other spirocyclic piperidine scaffolds (e.g., Achmatowicz rearrangement for spirocyclic pyrans and piperidines [2]). The availability of this unique synthetic entry point may confer advantages in terms of structural diversification potential and access to analogs that are not readily obtained through alternative routes.

Synthetic Chemistry Cycloaddition Scaffold Availability

Evidence Item 6: Evidence Strength Caveat – Limited Direct Comparative Biological Data

It must be explicitly noted that no direct head-to-head comparative biological activity data (e.g., IC50, Ki, EC50 values) have been identified in the public domain for rac-(3aR,6aS)-1-ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis versus its closest analogs. The differentiation evidence presented above relies on class-level inferences from structurally related spirocyclic compounds [1], computed physicochemical property comparisons [2], and stereochemical/synthetic route differentiation. Users should interpret the evidence accordingly and, where target-specific activity data are required, consider commissioning comparative profiling studies.

Data Transparency Procurement Decision Support Evidence Limitations

Best Research and Industrial Application Scenarios for rac-(3aR,6aS)-1-Ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis


Medicinal Chemistry Screening Library Enrichment with Rigid 3D Scaffolds

The target compound is ideally suited for inclusion in diversity-oriented screening libraries where three-dimensional shape diversity and high Fsp3 character are prioritized. With Fsp3 = 1.0, zero rotatable bonds, and a rigid spiro junction [1], it provides a conformationally pre-organized pharmacophore that complements traditional planar aromatic screening collections. The defined racemic cis-(3aR,6aS) stereochemistry ensures reproducible screening outcomes ; any hit identified can subsequently undergo chiral resolution to determine enantiomer-specific activity. This application is supported by the demonstrated success of structurally related hexahydrospiro[piperidine-pyrrolopyrrole] compounds in achieving high-potency, high-selectivity target engagement (e.g., NOP receptor K(i) = 0.49 nM with >1000-fold selectivity over opioid receptors [2]).

Structure-Activity Relationship (SAR) Exploration of N-Alkyl Substitution Effects

The N-ethyl substituent of the target compound (estimated logP ≈ +0.2) occupies a specific lipophilicity niche between the 1'-methyl analog (logP = -0.3) and higher N-alkyl homologs [1]. Researchers engaged in systematic SAR campaigns probing the effect of N-substitution on target affinity, selectivity, and ADME properties can use this compound as a critical data point in the lipophilicity-activity relationship. The free secondary amine on the piperidine ring further enables subsequent functionalization (e.g., acylation, sulfonylation, reductive amination), making it a versatile intermediate for parallel SAR exploration .

Chemical Biology Probe Development Requiring Cell-Permeable Basic Amines

With a low calculated PSA (≈25 Ų) and a single hydrogen bond donor [1], the target compound is positioned within favorable property space for passive cell permeability—a critical requirement for chemical probes targeting intracellular proteins. Unlike the higher-PSA N-Boc-protected analog (estimated PSA ≈ 63 Ų), the target compound eliminates the need for deprotection steps that may complicate cellular assay workflows . This makes it directly suitable for phenotypic screening and target engagement studies in intact cells, particularly for CNS targets where low PSA and moderate lipophilicity are correlated with blood-brain barrier penetration potential.

Synthetic Methodology Development Leveraging the Furo[3,4-b]pyrrole Scaffold

The furo[3,4-b]pyrrole core is accessible through a distinctive 1,3-dipolar cycloaddition and unusual cyclization pathway [3], making the target compound a valuable reference standard for synthetic chemistry groups developing or optimizing routes to this scaffold class. Researchers can benchmark their synthetic efficiency, purity, and stereochemical fidelity against the commercially available target compound. Furthermore, the scaffold serves as a starting point for exploring downstream diversification reactions (e.g., N-functionalization, ring-opening, cross-coupling) that exploit the unique reactivity of the saturated furo[3,4-b]pyrrole system [3].

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